molecular formula C21H23N3O4S B2922653 N-(2,5-dimethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-60-9

N-(2,5-dimethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2922653
CAS No.: 688336-60-9
M. Wt: 413.49
InChI Key: VXIMMCKGCJRFDD-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a central imidazole ring linked to a thioacetamide group. The structure includes a 2,5-dimethoxyphenyl moiety attached to the acetamide nitrogen and a 4-ethoxyphenyl group on the imidazole ring.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-4-28-16-7-5-15(6-8-16)24-12-11-22-21(24)29-14-20(25)23-18-13-17(26-2)9-10-19(18)27-3/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIMMCKGCJRFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by its chemical formula C20H24N2O3SC_{20}H_{24}N_2O_3S. It features:

  • A dimethoxyphenyl group, which enhances lipophilicity and may influence receptor interactions.
  • An imidazole ring , known for its role in various biochemical processes.
  • A thioacetamide linkage , which can affect the compound's reactivity and interaction with biological targets.

Receptor Interactions

The biological activity of N-(2,5-dimethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is primarily mediated through its interactions with various receptors:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing intracellular signaling pathways such as calcium ion mobilization and cyclic AMP production .

Anticancer Activity

Recent studies have indicated that similar compounds exhibit notable anticancer properties. For instance, derivatives containing thioacetamide groups have shown significant cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds range significantly, indicating varying potency:

CompoundCell LineIC50 (µM)
Compound AHEPG2 (liver cancer)1.18 ± 0.14
Compound BMCF7 (breast cancer)0.67
Compound CSW1116 (colon cancer)0.80

These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural features.

In Vivo Studies

Research on similar compounds has demonstrated their efficacy in vivo. For instance, a study involving a related thioacetamide derivative showed significant tumor reduction in animal models of cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest in malignant cells.

Case Studies

A clinical case involving a structurally similar compound highlighted acute toxicity but also revealed potential therapeutic benefits when administered at controlled doses. The patient exhibited symptoms such as tachycardia and hypertension but improved significantly after treatment with supportive care and benzodiazepines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Activity: Imidazole-Thioacetamide Derivatives

Compounds sharing the imidazole-thioacetamide scaffold, such as N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives, exhibit notable cytotoxicity. For example:

  • Against C6 glioblastoma and HepG2 liver cancer cell lines, these derivatives showed IC₅₀ values averaging 15.67 µg/mL , attributed to antiproliferative effects via apoptosis induction .
  • Substitution patterns significantly influence activity: 4-nitrophenyl groups enhance cytotoxicity compared to p-tolyl analogs .

Key Structural Differences :

  • The target compound replaces the benzothiazole ring in these analogs with a 2,5-dimethoxyphenyl group, which may alter membrane permeability or target binding.
Antimicrobial and Anticancer Benzimidazole Analogs

3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) demonstrates dual antimicrobial and anticancer activity. Structural requirements for efficacy include:

  • A benzimidazole core (vs.
  • Nitro groups on the phenyl ring, which enhance redox activity and microbial membrane disruption .

Comparison :

  • The target compound’s methoxy and ethoxy groups may reduce redox reactivity compared to nitro-substituted analogs but improve metabolic stability.
Elastase Inhibition: Sulfonamide and Halogen-Substituted Analogs

Compounds like N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2) and N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (Compound 7) inhibit elastase with IC₅₀ values in the micromolar range .

Structural Insights :

  • Chlorine and sulfamoyl groups enhance enzyme binding via hydrophobic and hydrogen-bonding interactions.
  • The target compound lacks these substituents but features ethoxy groups, which may confer selectivity for other serine proteases.
Patent-Based Acetamide Derivatives

The European Patent Application (EP3348550A1) highlights N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide and related compounds, emphasizing:

  • Preferred substitutions: CF₃ or halogens (e.g., Cl) at the R₁ position for improved pharmacokinetics .
  • CH₂ as the optimal linker (X) between aromatic and acetamide moieties .

Comparison with Target Compound :

  • The target compound uses a thioether linkage (vs. CH₂), which may increase conformational flexibility.
  • Ethoxy substituents in place of halogens or CF₃ could reduce metabolic degradation but may lower target affinity.

Data Tables

Table 1: Cytotoxic Activities of Selected Imidazole Derivatives
Compound Substituents Cell Line (IC₅₀) Reference
Target Compound 2,5-dimethoxy, 4-ethoxy Not reported
N-(6-substituted-benzothiazol-2-yl)-... 4-nitrophenyl, 4,5-dimethyl C6 (15.67 µg/mL)
W1 (Benzimidazole analog) 2,4-dinitrophenyl Antimicrobial/anticancer
Table 2: Enzyme Inhibition Profiles
Compound Target Enzyme IC₅₀/Activity Reference
Compound 2 (Elastase inhibitor) Human elastase ~10 µM
Target Compound Not tested Hypothetical

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